molecular formula C13H19NO3 B153219 tert-Butyl 3-(hydroxymethyl)benzylcarbamate CAS No. 226070-69-5

tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Cat. No.: B153219
CAS No.: 226070-69-5
M. Wt: 237.29 g/mol
InChI Key: QNDFFICIIGQGDV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate is an organic compound with the chemical formula C14H21NO3. It is a derivative of carbamic acid and is often used in organic synthesis and pharmaceutical research. This compound is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing automated systems to control reaction conditions and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)benzylcarbamate involves its ability to act as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic reactions. The compound interacts with molecular targets through the formation of stable carbamate linkages, which can be cleaved under specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Phenyl carbamate

Uniqueness

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the hydroxymethyl and benzyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDFFICIIGQGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383438
Record name tert-Butyl {[3-(hydroxymethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226070-69-5
Record name tert-Butyl {[3-(hydroxymethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 226070-69-5
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Synthesis routes and methods I

Procedure details

Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate (4.6 g) was mixed with toluene (50 ml), followed by cooling to 0° C. Sodium bis(2-methoxyethoxy)aluminum hydride (65% toluene solution) (20 g) was added dropwise over 30 minutes, followed by stirring at 0° C. for 1 hour. A 1 M aqueous NaOH solution (30 ml) was added dropwise to the reaction mixture, and CHCl3 was then added thereto. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/EtOAc) to obtain tert-butyl [3-(hydroxymethyl)benzyl]carbamate (4.1 g).
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4.6 g
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50 mL
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30 mL
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Synthesis routes and methods II

Procedure details

At 0° C., ethyl chloroformate (1.93 ml, 20 mmol) was added to a solution of 3-(tert-butoxycarbonylaminomethyl)benzoic acid (5.0 g, 20 mmol) and triethylamine (3.33 ml, 24 mmol) in tetrahydrofuran (30 ml). The reaction mixture was stirred for 40 min at 0° C., and the formed precipitation was filtered off. The filtrate was cooled to 0° C. A 2.0 M solution of lithium borohydride in THF (25 ml, 50 mmol) was added. The reaction mixture was stirred for 16 h, while warming up to room temperature. Water was added carefully, until no gas was formed. A 10% solution of sodium hydrogensulphate (10 ml) was added. A saturated solution of sodium hydrogen carbonate (200 ml) was added. The mixture was extracted with ethyl acetate (200 and 100 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (80 g), using ethyl acetate/heptane 1:1 as eluent, to give 3.73 g of (3-hydroxymethylbenzyl)carbamic acid tert butylester.
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